6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-14-8-12(17-10-18-14)15(19)16-9-11-6-4-5-7-13(11)20-2/h4-8,10H,3,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNKCIQMAMJRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with 2-methoxybenzylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is its role as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which is implicated in various hyperproliferative diseases, including cancer. Research indicates that compounds similar to this pyrimidine derivative exhibit high selectivity and effectiveness in inhibiting SHP2, thereby disrupting the ERK/MAPK signaling pathway that promotes cell proliferation and survival .
Case Study: SHP2 Inhibition
A study demonstrated that certain carboxamide-pyrimidine derivatives effectively inhibited SHP2, leading to reduced cell proliferation in cancer models. The compounds showed lower IC50 values than existing SHP2 antagonists, indicating enhanced target engagement and a favorable safety profile .
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Various studies have reported that pyrimidine compounds can exhibit significant antibacterial and antifungal activities against standard strains such as E. coli and S. aureus.
Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 500-1000 µg/mL |
| Dicarboxylic acid 2-pyrimidylamides derivatives | E. coli, S. aureus | 500 µg/mL |
| Hydrazone derivatives of vanillin | Pseudomonas aeruginosa, S. aureus | Comparable to standard drugs |
Research has shown that modifications in the structure of pyrimidines can enhance their bioactivity against various microbial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has also been explored, with studies indicating that they can inhibit COX enzymes involved in inflammation pathways. For instance, certain pyrimidine compounds have demonstrated potent inhibition of COX-2 activity, which is crucial for the development of inflammation-related diseases.
Case Study: COX-2 Inhibition
In vitro assays revealed that some pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential use in treating inflammatory conditions .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of pyrimidine derivatives. Research has shown that specific substitutions on the pyrimidine ring can significantly influence biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide
- 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
6-Ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine class, which is known for its broad range of pharmacological activities. The structural formula can be represented as follows:
Key Functional Groups:
- Ethoxy group
- Methoxyphenyl moiety
- Carboxamide group
These functional groups contribute to its unique chemical behavior and biological interactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of several pyrimidine compounds, this compound demonstrated significant inhibitory activity with IC50 values comparable to established chemotherapeutics like etoposide .
Table 1: Anticancer Activity Summary
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . For example, tests against E. coli and S. aureus indicated that certain derivatives exhibited stronger activity than traditional antibiotics like trimethoprim .
Table 2: Antimicrobial Activity Overview
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition leads to decreased production of inflammatory mediators .
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation in cancer cells.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 cells, revealing that this compound had a notable reduction in cell viability compared to controls .
- Inflammation Model : In an animal model of inflammation, this compound demonstrated significant anti-inflammatory activity by reducing edema and inflammatory markers, suggesting its potential utility in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: A typical synthesis involves coupling a pyrimidine carboxylic acid derivative (e.g., 6-ethoxypyrimidine-4-carboxylic acid) with 2-methoxybenzylamine via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HBTU or HATU in DMF with a base (e.g., DIPEA) to generate the reactive intermediate.
- Nucleophilic substitution : Reaction with 2-methoxybenzylamine under controlled temperatures (0–25°C) to avoid side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acid), anhydrous conditions, and inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and amide NH (δ 8.5–9.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How does the compound’s solubility profile impact experimental design?
Methodological Answer: Solubility varies significantly with solvent polarity:
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation, and what software is recommended?
Methodological Answer:
- Crystallization : Use slow evaporation from chloroform/methanol (3:1) to obtain single crystals.
- Data Collection : High-resolution (≤1.0 Å) synchrotron radiation for accurate electron density mapping.
- Refinement : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to model torsional angles and hydrogen bonding.
Q. What strategies mitigate contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr).
- Purity Thresholds : Use HPLC-purified compound (>98% purity) to exclude confounding byproducts.
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on:
- Hydrophobic pockets : Ethoxy and methoxyphenyl groups.
- Hydrogen bonding : Amide carbonyl with catalytic lysine residues.
- QSAR Models : Train datasets with Hammett constants (σ) for substituents on the pyrimidine ring. Validate with Leave-One-Out cross-validation (R² >0.85) .
Q. What analytical workflows address synthetic byproduct identification in scaled-up reactions?
Methodological Answer:
- LC-MS/MS : Detect byproducts (e.g., unreacted 2-methoxybenzylamine or ethoxy hydrolysis products).
- Isolation : Preparative HPLC (C18 column, acetonitrile/water gradient) to separate impurities.
- Mechanistic Analysis : Kinetic isotope effects (KIE) to trace hydrolysis pathways under acidic/basic conditions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under physiological pH?
Methodological Answer:
Q. Tables for Key Parameters
Q. Table 1. Optimized Synthetic Conditions
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0–25°C | >30°C increases hydrolysis |
| Reaction Time | 12–16 hr | <8 hr reduces yield by ~30% |
| Solvent | Anhydrous DMF | Moisture reduces coupling efficiency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
